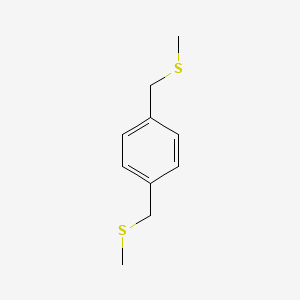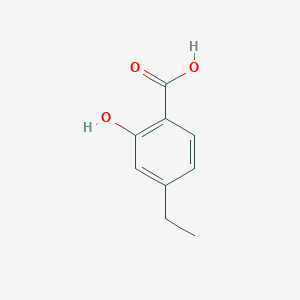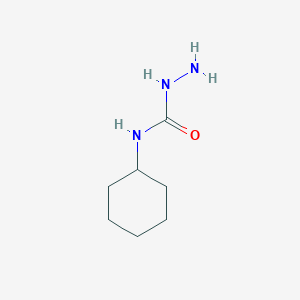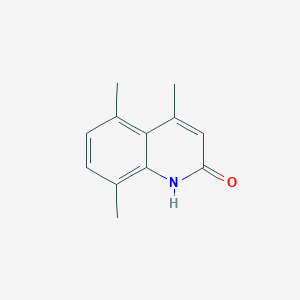
4,5,8-Trimethylquinolin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives often involves the condensation of anilines with carbon sources under specific conditions. For example, sulfuric acid has been used to promote the condensation cyclization of ethynylanilines with arylaldehydes in alcoholic solvents, leading to the efficient one-pot synthesis of arylquinolines (Wang et al., 2009). This method may be relevant for synthesizing derivatives like 4,5,8-Trimethylquinolin-2-ol by adjusting the substitution pattern on the aniline and aldehyde precursors.
Molecular Structure Analysis
Quinoline derivatives often exhibit interesting molecular structures due to their aromatic systems and potential for various substitutions. The structure is crucial in determining the compound's photophysical properties, as seen in compounds where the 8-hydroxyquinoline group plays a central role in creating luminescent materials (Huo et al., 2010). The molecular structure of 4,5,8-Trimethylquinolin-2-ol would likely influence its chemical reactivity and physical properties.
Chemical Reactions and Properties
Quinolines participate in various chemical reactions, with their reactivity influenced by the position and nature of substituents. For instance, fluorophosphoranes have been shown to react with 8-trimethylsiloxyquinoline, leading to the formation of substituted derivatives, indicating the potential of quinoline derivatives to undergo nucleophilic substitution reactions (Krebs et al., 1989). These reactions are essential for modifying the chemical properties of quinoline compounds.
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and boiling point, are significantly affected by their molecular structure. While specific data on 4,5,8-Trimethylquinolin-2-ol is not provided, analogs have been studied for their photophysical properties, indicating that structural modifications can lead to materials with desirable luminescent properties (Huo et al., 2015).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including 4,5,8-Trimethylquinolin-2-ol, are influenced by the aromatic quinoline core and the nature of substituents. These compounds are known for their ability to form complexes with metals, participate in hydrogen bonding, and undergo various organic reactions. The synthesis and study of a novel trimeric Zn(II) complex based on 8-hydroxyquinoline with a trifluoromethylbenzene group provide insights into the coordination chemistry and photophysical properties of such compounds (Huo et al., 2015).
科学的研究の応用
Antioxidant Properties and Polymer Degradation Prevention
- Antioxidant in Rubber and Latex: A derivative, 1,2-Dihydro-2,2,4-Trimethylquinoline, is used as an antioxidant in styrene-butadiene and nitrile-butadiene rubbers and latexes, playing a crucial role in preventing oxidative degradation of these polymers (National Toxicology Program technical report series, 1997).
Fluorimetric Properties for Analytical Applications
- Characterization by Fluorescence Emission: The compound's fluorescence emission properties have been characterized, which could be useful in analytical applications such as determining TMQ in synthetic mixtures of polymer additives and specific rubber samples (Moldovan et al., 2006).
Antimicrobial and Anticancer Potential
- Antimicrobial Activity: Derivatives of 4,5,8-Trimethylquinolin-2-ol have shown in vitro antimicrobial activity against various bacteria and fungi, indicating potential use in medical and industrial applications (Patel & Patel, 2017).
- Antitumor Activities: Certain derivatives have shown cytotoxicity against various tumor cell lines, highlighting their potential as antitumor agents (Houlihan et al., 1995).
Anti-Corrosion Applications
- Anti-corrosion Performance: Derivatives of 8-hydroxyquinoline have demonstrated significant anti-corrosion effects for mild steel in acidic mediums, suggesting their use in industrial anti-corrosion applications (Douche et al., 2020).
Synthesis and Luminescent Properties
- Luminescent Properties: The synthesis and luminescent properties of certain quinoline derivatives indicate their potential in materials science, particularly in the development of luminescent materials (Huo, Zhu, & Hu, 2010).
Safety And Hazards
特性
IUPAC Name |
4,5,8-trimethyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-7-4-5-8(2)12-11(7)9(3)6-10(14)13-12/h4-6H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUGOXHPDJPRLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=O)NC2=C(C=C1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00296527 |
Source


|
| Record name | 4,5,8-trimethylquinolin-2(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,8-Trimethylquinolin-2-ol | |
CAS RN |
53761-43-6 |
Source


|
| Record name | NSC109754 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109754 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5,8-trimethylquinolin-2(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

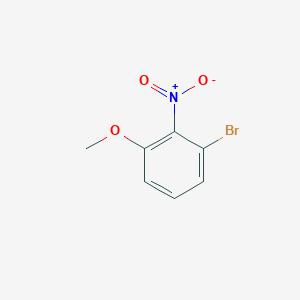

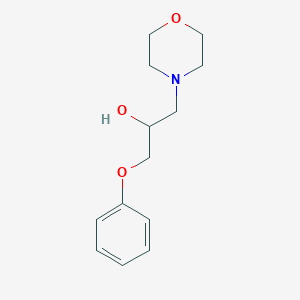
![2-[5-(Benzyloxy)-1h-indol-3-yl]-n,n-dimethyl-2-oxoacetamide](/img/structure/B1266899.png)
![(8R,9S,13S,14S,17S)-3-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1266900.png)
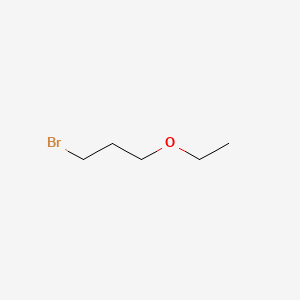
![2-[(4-Methylbenzyl)amino]ethanol](/img/structure/B1266904.png)
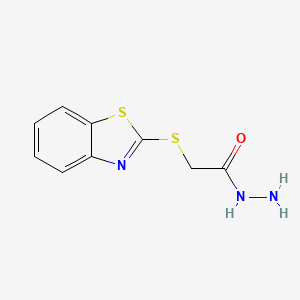
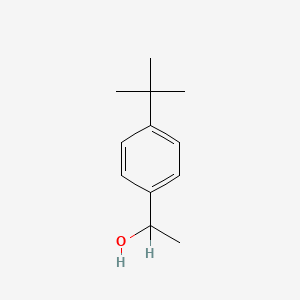
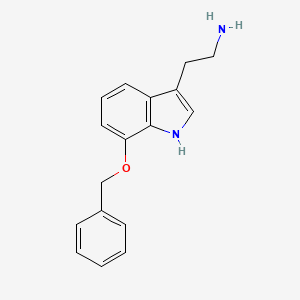
![Methyl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1266911.png)
